

Application Note: Quantification of Delsoline in Whole Blood Using UPLC-MS/MS

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Compound of Interest

Compound Name: Delsoline

Cat. No.: B1194368

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Introduction

Delsoline is a diterpenoid alkaloid found in plants of the Delphinium genus.[1] It exhibits pharmacological effects, including curare-like and ganglion-blocking activities, and is utilized for relieving muscle tension.[2] A sensitive and robust analytical method for the quantification of **Delsoline** in biological matrices is crucial for pharmacokinetic studies and toxicological assessments. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of **Delsoline** in whole blood. The method is rapid, selective, and suitable for high-throughput analysis.

Chemical Properties of Delsoline

Delsoline, a C19-diterpenoid alkaloid, has a molecular formula of $C_{25}H_{41}NO_7$ and a molar mass of 467.603 g/mol.[3] Its structure features a complex polycyclic ring system.[3] For mass spectrometric analysis, **Delsoline** readily forms a protonated molecule $[M+H]^+$ in positive ion mode.

Experimental Protocol

1. Materials and Reagents

- **Delsoline** reference standard

- Gelsenicine (Internal Standard, IS)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Ultrapure water
- Whole blood (species as required, e.g., mouse, human)

2. Sample Preparation

The sample preparation employs a protein precipitation method for the extraction of **Delsoline** from whole blood.[2]

- Pipette 20 μ L of whole blood into a microcentrifuge tube.
- Add 100 μ L of acetonitrile containing the internal standard (Gelsenicine).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase.
- Vortex for 30 seconds.
- Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled to a tandem quadrupole mass spectrometer.

Table 1: UPLC Parameters

Parameter	Value
Column	UPLC BEH C18
Mobile Phase A	0.1% Formic acid in Water[2]
Mobile Phase B	Acetonitrile[2]
Flow Rate	0.4 mL/min[2]
Gradient Elution	A gradient program should be optimized to ensure separation of Delsoline and the internal standard from matrix components.
Injection Volume	5 µL
Column Temperature	40 °C
Autosampler Temperature	10 °C

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[2]
Scan Type	Multiple Reaction Monitoring (MRM)[2]
Capillary Voltage	3.0 kV
Source Temperature	120 °C
Desolvation Temperature	350 °C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	600 L/hr
MRM Transitions	See Table 3

Table 3: MRM Transitions for **Delsoline** and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Delsoline	468.3[2]	108.1[2]
Gelsenicine (IS)	327.1[2]	296.1[2]

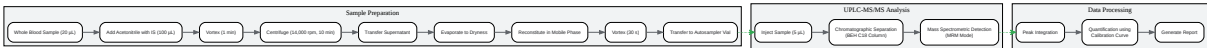
Method Validation and Performance

The described method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.[2]

Table 4: Summary of Method Validation Parameters

Parameter	Result
Linearity Range	0.1–1000 ng/mL[2]
Correlation Coefficient (r²)	> 0.995[2]
Lower Limit of Quantification (LLOQ)	0.1 ng/mL[2]
Intra-day Precision (RSD)	< 14%[2]
Inter-day Precision (RSD)	< 15%[2]
Accuracy	94.3% to 110.1%[2]
Average Recovery	> 90.8%[2]
Matrix Effect	97.0% to 102.5%[2]

Experimental Workflow Diagram



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Caption: Experimental workflow for **Delsoline** quantification in blood.

Conclusion

This application note provides a detailed and validated UPLC-MS/MS method for the quantification of **Delsoline** in whole blood. The method is sensitive, accurate, and precise, with a simple and rapid sample preparation procedure. It is well-suited for pharmacokinetic and toxicological studies of **Delsoline** in a research setting.

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References

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